Cyanoginosin RR; Cyanoviridin RR

Description

Nomenclatural Framework and Synonyms

The compound is recognized under several names, a common occurrence for complex natural products. The primary designation, Cyanoginosin RR , originates from the term "cyanoginosin," which was proposed to reflect its origin from cyanobacteria (cyano-) and the species Microcystis aeruginosa (-ginosin), a common producer. nih.govnih.gov The "RR" suffix specifies the two variable L-amino acids in its structure, which are both Arginine.

Another historically used name is Cyanoviridin RR . The root 'cyanoviridin' was derived from Microcystis viridis, another cyanobacterial species from which these toxins have been isolated. nih.govresearchgate.net

In contemporary scientific literature, the most widely accepted and utilized name is Microcystin-RR (MC-RR) . nih.gov The term "microcystin" itself was coined from the genus Microcystis, and it has become the standard nomenclature for this entire class of toxins. nih.gov The CAS registry number for this compound is 111755-37-4. nih.gov

A comprehensive list of its synonyms is provided in the table below.

| Synonym Category | Synonym |

| Primary Names | Cyanoginosin RR |

| Cyanoviridin RR | |

| Microcystin-RR | |

| Systematic Variations | cyanoginosin-RR |

| MC-RR | |

| Depositor-Supplied Synonyms | Cyanoginosin LA, 3-arginyl-5-arginine- |

| Cyanoginosin LA, 3-L-arginyl-5-L-arginine- | |

| MICROCYSTINRR |

Classification within the Microcystin (B8822318) Family

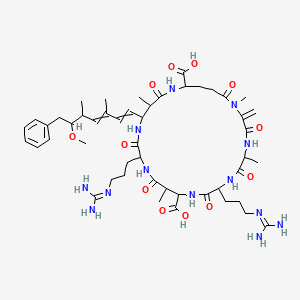

Cyanoginosin RR belongs to the microcystin class of toxins, which are chemically characterized as cyclic heptapeptides. nih.govepa.gov This means their structure is composed of seven amino acid residues linked in a circular arrangement. The general structure of microcystins is cyclo-(D-Ala¹-X²-D-Masp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷). mdpi.com

The defining features of this family include several non-proteinogenic (not found in proteins) amino acids, most notably:

Adda : A unique C₂₀ β-amino acid, (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, which is a hallmark of microcystins and the related nodularins. epa.govmdpi.com

D-Masp : D-erythro-β-methyl-isoaspartic acid. epa.govmdpi.com

Mdha : N-methyldehydroalanine. epa.gov

The immense diversity within the microcystin family, with over 250 known variants, arises from variations in the two L-amino acids at positions X² and Z⁴. epa.gov In the case of Cyanoginosin RR (Microcystin-RR), both the 'X' and 'Z' positions are occupied by the amino acid Arginine (R). nih.gov This makes it the Arginine-Arginine analog of other common microcystins like Microcystin-LR (Leucine-Arginine). nih.govnih.gov The presence of two arginine residues makes Microcystin-RR one of the more polar variants within the family. nih.gov

The table below summarizes the key structural features that define Microcystin-RR's place within the microcystin family.

| Feature | Description |

| Core Structure | Cyclic Heptapeptide (B1575542) |

| General Formula | cyclo-(D-Ala¹-X²-D-Masp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷) |

| Variable Amino Acid at X² | L-Arginine (R) |

| Variable Amino Acid at Z⁴ | L-Arginine (R) |

| Characteristic Amino Acid | Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) |

| Molecular Formula | C₄₉H₇₅N₁₃O₁₂ |

Historical Context of Structural Identification

The journey to elucidate the structure of microcystins began long before the specific identification of the RR variant. Initial attempts to characterize these hepatotoxins from cyanobacterial blooms date back to the 1950s. nih.gov However, the complete structural determination of the first microcystin congeners was not achieved until 1984, primarily through the use of amino acid analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). nih.gov

The specific structural characterization of Cyanoginosin RR (Microcystin-RR) was a key development in understanding the diversity of this toxin family. A pivotal study published in 1992 by Namikoshi and colleagues identified Microcystin-RR as a component of a cyanobacterial bloom from Homer Lake, Illinois. researchgate.net This bloom contained Microcystis aeruginosa, Microcystis viridis, and Microcystis wesenbergii. researchgate.net The researchers isolated various microcystin components and characterized them using a combination of amino acid analysis, high-resolution fast atom bombardment mass spectrometry (HRFABMS), FABMS/MS, and ¹H NMR spectroscopy. researchgate.net

Prior to this, a 1990 study by Harada et al. also reported the isolation and characterization of components associated with Microcystin-LR and Microcystin-RR from field samples of Microcystis species collected in Japan, further contributing to the understanding of these compounds. researchgate.net These foundational studies, employing sophisticated analytical techniques, were crucial in definitively establishing the cyclic peptide structure of Microcystin-RR and confirming the presence of two arginine residues as its variable amino acids.

Propriétés

IUPAC Name |

8,15-bis[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGDOBKZMULDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1038.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Origin and Environmental Factors Influencing Biosynthesis

Cyanoginosin RR, also known as Cyanoviridin RR, is a cyclic heptapeptide (B1575542) toxin belonging to the microcystin (B8822318) family. nih.govwho.int Its production is a complex process influenced by the genetic makeup of the producing cyanobacteria and a suite of environmental variables.

Key Genera and Species Associations

The primary producers of Cyanoginosin RR are various species of freshwater cyanobacteria. wikipedia.org Notably, this toxin has been identified in several key genera, indicating a widespread capacity for its synthesis within the cyanobacterial phylum.

Key producing genera and species include:

Microcystis : Microcystis aeruginosa and Microcystis viridis are well-documented producers of Cyanoginosin RR. nih.govnbrp.jp Microcystis aeruginosa is one of the most common bloom-forming cyanobacteria globally and is a significant source of various microcystins, including the RR variant. who.intwikipedia.org

Anabaena : Strains of the genus Anabaena (now also referred to as Dolichospermum) have been shown to produce Cyanoginosin RR. nih.govresearchgate.netepa.gov While some Anabaena species are more commonly associated with neurotoxins, the production of hepatotoxic microcystins like Cyanoginosin RR is also a recognized trait. researchgate.netug.edu.gh

Planktothrix : This filamentous cyanobacterium is another known producer of microcystins, and some strains can synthesize Cyanoginosin RR. wikipedia.orgnih.gov

Table 1: Key Cyanobacterial Genera Producing Cyanoginosin RR

| Genera | Associated Species |

|---|---|

| Microcystis | M. aeruginosa, M. viridis nih.govnbrp.jp |

| Anabaena (Dolichospermum) | Various species nih.govresearchgate.netepa.gov |

| Planktothrix | Various species wikipedia.orgnih.gov |

| Nostoc | Various species wikipedia.orgnih.gov |

Strain-Specific Production and Chemotype Diversity

The production of Cyanoginosin RR is not a universal trait among the species listed above; rather, it is strain-specific. nih.govresearchgate.net Within a single species, such as Microcystis aeruginosa, there can be both toxic and non-toxic strains co-existing in the same environment. nih.gov Furthermore, toxic strains exhibit significant chemotype diversity, meaning they can produce a variety of microcystin congeners, with the profile of these toxins varying from one strain to another. nih.govnih.gov

A single cyanobacterial strain can produce multiple microcystin variants, with one or two congeners often dominating the profile. nih.gov For instance, some strains may predominantly produce Cyanoginosin RR, while others might produce a mix of RR and other variants like Microcystin-LR or -YR. nbrp.jpnih.gov This diversity in toxin production is attributed to variations in the microcystin synthetase (mcy) gene cluster, which is responsible for the non-ribosomal peptide synthesis of these toxins. nih.govoup.com The co-existence of multiple chemotypes within a cyanobacterial bloom can lead to a complex mixture of microcystins in the water. nih.govresearchgate.net

Environmental Modulators of Production

The biosynthesis of Cyanoginosin RR is not solely dependent on the genetic potential of the cyanobacterial strain but is also significantly influenced by various environmental factors. researchgate.netnih.gov These factors can modulate the growth of the cyanobacteria and directly impact the expression of the genes involved in toxin synthesis.

Nutrient Availability and Metabolic Regulation

Nutrient concentrations, particularly nitrogen, play a crucial role in regulating the production of nitrogen-rich microcystins like Cyanoginosin RR. researchgate.netnih.gov

Nitrogen Concentration: Studies have shown that increased nitrogen availability can lead to higher production of microcystins. researchgate.net Specifically, the production of the arginine-rich variant, Cyanoginosin RR, has been observed to increase in response to elevated nitrogen concentrations. researchgate.netnih.gov This is because arginine is a nitrogen-rich amino acid, and its incorporation into the microcystin structure is favored when nitrogen is abundant. researchgate.net Conversely, under nitrogen-limiting conditions, the relative abundance of arginine-containing microcystins may decrease. nih.gov

Metabolic Regulation: The cellular carbon-to-nitrogen (C:N) balance is a key factor in modulating microcystin production. researchgate.net Genes involved in carbon and nitrogen uptake and metabolism have been shown to be differentially expressed in toxic versus non-toxic strains, suggesting a link between metabolic regulation and toxin synthesis. researchgate.net Trace metals, which are essential for nutrient assimilation, can also indirectly affect microcystin production. For example, iron is required for nitrate (B79036) assimilation, and its availability can influence the nitrogen status of the cell and, consequently, toxin production. nih.gov

Light Regimes and Photosynthetic Interactions

Light is a fundamental resource for photosynthetic organisms like cyanobacteria, and its intensity and quality can influence microcystin production.

Light Intensity: High light conditions have been associated with increased microcystin production in some studies. nih.govnih.gov This may be a mechanism to cope with the oxidative stress generated by high light, as microcystins have been suggested to have a role in protecting the cell from reactive oxygen species. nih.gov

Photosynthetic Interactions: The production of microcystins is an energy-demanding process. Therefore, conditions that favor high rates of photosynthesis, such as optimal light and carbon dioxide levels, can provide the necessary energy and carbon skeletons for toxin synthesis. researchgate.net

Temperature and pH Effects on Biosynthetic Pathways

Temperature and pH are critical environmental parameters that affect the growth and metabolic activity of cyanobacteria, including the biosynthesis of toxins.

Temperature: Cyanobacterial blooms, and consequently microcystin production, often thrive in warm water conditions. wikipedia.org Elevated temperatures can enhance the growth rates of toxigenic cyanobacteria and may also directly influence the enzymatic reactions involved in the microcystin biosynthetic pathway. nih.govnih.gov For instance, one study noted that a culture of Anabaena flos-aquae producing a Cyanoginosin RR-like toxin was maintained at 25°C. ug.edu.ghepa.gov

pH: The pH of the water can affect the availability of nutrients, particularly carbon dioxide, and can also influence the activity of enzymes. While the direct effect of pH on the biosynthesis of Cyanoginosin RR is not as well-documented as that of nutrients and light, it is known that microcystins are chemically stable over a wide range of pH values. nih.gov

Table 2: Environmental Factors Modulating Cyanoginosin RR Production

| Factor | Influence on Production |

|---|---|

| Nutrient Availability | |

| High Nitrogen | Increased production of N-rich variants like Cyanoginosin RR researchgate.netnih.govnih.gov |

| Iron | Indirectly affects production by influencing nitrogen assimilation nih.gov |

| Light Regimes | |

| High Light Intensity | May increase production as a protective mechanism against oxidative stress nih.govnih.gov |

| Temperature | |

| Elevated Temperature | Can enhance growth of producing organisms and enzymatic activity in the biosynthetic pathway wikipedia.orgnih.govnih.gov |

| pH | |

| Wide Range | Cyanoginosin RR is chemically stable across a broad pH range nih.gov |

Other Biotic and Abiotic Factors

Biotic Factors

Biotic factors refer to the interactions between living organisms that can impact cyanoginosin RR production. youtube.com

Interspecific Competition and Allelopathy: Cyanobacteria are in constant competition with other phytoplankton for resources. Some studies have explored the allelopathic effects of cyanotoxins, where these compounds may inhibit the growth of competing algae. bas.bg For example, one study observed that while microcystin-LR stimulated the growth of certain green microalgae, the co-cultivation with the MC-LR producing cyanobacterium Trichormus variabilis had an inhibitory effect on the algae's growth. bas.bg This suggests a complex interaction beyond the toxin itself.

Bacterial Interactions: The microbial community associated with cyanobacterial blooms can also influence toxin production. Some bacteria are capable of degrading microcystins, potentially reducing the net concentration of cyanoginosin RR in the environment. nih.gov The specific composition of the bacterial community in the sediment and water column can therefore play a role in the fate and persistence of this toxin. nih.gov

Abiotic Factors

Abiotic factors are the non-living chemical and physical parts of the environment that affect cyanobacteria and their toxin production. youtube.com

pH: The acidity or alkalinity of the water is a significant factor. While cyanobacteria generally thrive in mildly alkaline conditions, the influence of pH on the production of specific microcystin variants like RR can be complex. nih.gov Some studies on the degradation of microcystins have shown that the rate of degradation can increase with decreasing pH, which is related to the hydrophobicity of the molecule. nih.gov However, for microcystin-RR (MCRR), research has indicated that it is less sensitive to pH changes in terms of its octanol-water partition coefficient compared to other variants like MC-LR. nih.govresearchgate.net

Oxidative Stress: Exposure to various environmental stressors can induce oxidative stress in cyanobacteria, which has been linked to an increase in microcystin production. rsdjournal.orgnih.govresearchgate.net Factors such as high light intensity, UV radiation, and certain pollutants can lead to the generation of reactive oxygen species (ROS) within the cells. nih.govresearchgate.net Studies suggest that microcystins may play a role in protecting the cyanobacterial cells from this oxidative damage. researchgate.net This protective mechanism could lead to an upregulation of the genes responsible for cyanoginosin RR biosynthesis under stressful conditions.

Water Column Stability and Hydrodynamics: The physical movement and stratification of the water column also play a role. researchgate.net Stable, stratified water columns can favor the formation of surface blooms of buoyant cyanobacteria, potentially leading to localized high concentrations of cyanoginosin RR. researchgate.netepa.gov Conversely, turbulent mixing can disrupt these blooms. The location of the water intake in reservoirs is crucial, as cyanobacteria can be concentrated at specific depths. epa.govnih.gov

Below is a summary of the influence of these other factors on cyanoginosin RR production:

| Factor | Type | Observed/Potential Influence on Cyanoginosin RR Production | Research Findings |

| Grazing Pressure | Biotic | Can induce toxin production as a defense mechanism or alter community composition by selective grazing. wilsonlab.comfrontiersin.orgusgs.gov | Extracts from Daphnia have been shown to induce oxidative stress and microcystin release in M. aeruginosa. nih.gov Some copepods may facilitate cyanobacterial dominance. frontiersin.org |

| Interspecific Competition | Biotic | Allelopathic effects may inhibit the growth of competing phytoplankton. bas.bg | Co-culture with MC-LR producing T. variabilis inhibited green microalgae growth. bas.bg |

| Bacterial Interactions | Biotic | Some bacteria can degrade microcystins, affecting the net toxin concentration. nih.gov | The composition of the bacterial community in sediment and water influences the fate of microcystins. nih.gov |

| pH | Abiotic | Can influence the stability and degradation of the toxin. MCRR is noted to be less sensitive to pH changes than MC-LR. nih.govnih.gov | Degradation rates of microcystins can increase at lower pH. nih.gov The octanol-water distribution of MCRR is stable between pH 4 and 12. researchgate.net |

| Oxidative Stress | Abiotic | Inducers of oxidative stress (e.g., high light, UV radiation, pollutants) may increase toxin production. nih.govresearchgate.net | Microcystins may offer protection against reactive oxygen species, suggesting a link between stress and biosynthesis. researchgate.net |

| Water Column Stability | Abiotic | Stable stratification can lead to the formation of dense surface blooms and high toxin concentrations. researchgate.netepa.gov | Buoyant cyanobacteria can accumulate at the surface in stable water columns. researchgate.net |

Biosynthetic Pathways and Genetic Determinants

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Systems

The synthesis of Cyanoginosin RR is a hallmark example of a hybrid NRPS/PKS pathway. nih.govcrdeepjournal.org These pathways are responsible for producing a wide array of bioactive secondary metabolites in microorganisms. The core machinery is a mega-enzyme complex, the microcystin (B8822318) synthetase, which functions as a molecular assembly line.

Nonribosomal Peptide Synthetases (NRPS) are large, modular enzymes that activate and link specific amino acids to form a peptide chain. Each module is responsible for the incorporation of one amino acid and is composed of several domains, each with a distinct catalytic function. crdeepjournal.org

Polyketide Synthases (PKS) are similar multifunctional enzymes that build carbon chains from simple acyl-CoA precursors, such as malonyl-CoA. nih.govcrdeepjournal.org In the case of Cyanoginosin RR, the PKS modules are responsible for synthesizing the unique C20 amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is essential for the toxin's biological activity. beilstein-journals.org

The integration of these two systems allows for the creation of a complex molecule with both peptide and polyketide features.

The microcystin synthetase enzyme complex is encoded by the mcy gene cluster. crdeepjournal.org This complex is composed of several large, multifunctional proteins that work in a coordinated fashion. The key enzymes are a combination of pure NRPSs, a PKS, and hybrid NRPS-PKS proteins.

The enzymatic assembly line for Cyanoginosin RR proceeds in a specific order, with each protein module performing a dedicated step. The primary enzymes and their general roles are outlined below:

| Enzyme | Type | General Function in Microcystin Biosynthesis |

| McyA | NRPS | Activates and incorporates the first two amino acids of the peptide chain and contains an N-methyltransferase (NMT) domain. nih.gov |

| McyB | NRPS | Activates and incorporates the third amino acid (the first variable position, which is Arginine in RR variants). researchgate.net |

| McyC | NRPS | Activates and incorporates the fourth amino acid (the second variable position, also Arginine in RR variants) and catalyzes the final cyclization of the peptide. researchgate.net |

| McyD | PKS | A core polyketide synthase involved in the initial steps of Adda synthesis. nih.gov |

| McyE | NRPS/PKS Hybrid | Continues the synthesis of the Adda side chain and links it to the first amino acid of the peptide portion (D-glutamate). crdeepjournal.org |

| McyG | NRPS/PKS Hybrid | Initiates the entire process by activating the starter unit for the Adda side chain. nih.gov |

These enzymes work sequentially, passing the growing molecule from one domain to the next, much like a factory assembly line, until the final cyclic product is released.

In addition to the core synthetase enzymes, the mcy gene cluster also encodes several smaller, monofunctional "tailoring" enzymes. These enzymes are not part of the main assembly line but perform crucial modifications to the peptide backbone, contributing to the vast structural diversity of microcystin congeners. nih.govrsc.org

Key tailoring enzymes and their functions include:

| Enzyme | Function | Impact on Final Structure |

| McyF | Aspartate Racemase | Converts L-Aspartate to D-iso-Aspartate, a key component of the microcystin structure. biorxiv.org |

| McyI | Dehydrogenase | Involved in the modification of the D-methyl-iso-aspartate residue. researchgate.netnih.gov |

| McyJ | O-methyltransferase | Responsible for the methylation of the Adda side chain. nih.gov |

The presence, absence, or modification of these tailoring enzymes can lead to different microcystin variants. For example, deletion or inactivation of the mcyJ gene results in the production of demethylated microcystin congeners. nih.gov This enzymatic toolkit allows different cyanobacterial strains to produce a unique profile of toxins.

Genomic Organization of the mcy Gene Cluster

The genetic blueprint for Cyanoginosin RR synthesis is a large, 55-kilobase pair (kb) gene cluster named mcy. researchgate.net In the well-studied cyanobacterium Microcystis aeruginosa, this cluster contains ten genes, designated mcyA through mcyJ. plos.org

The genes are characteristically organized into two operons that are transcribed in opposite directions (bidirectionally). plos.orgresearchgate.net These two operons are separated by a central regulatory region that contains the promoters responsible for initiating transcription. nih.gov

Operon 1: mcyA, mcyB, mcyC

Operon 2: mcyD, mcyE, mcyF, mcyG, mcyH, mcyI, mcyJ

This bidirectional arrangement allows for the coordinated regulation of the entire biosynthetic pathway. researchgate.net While this organization is common in Microcystis and Planktothrix, the arrangement can differ in other toxin-producing genera like Anabaena, where the genes are organized into three separate operons. nih.govplos.org

Each gene within the mcy cluster encodes a protein with specific enzymatic domains that carry out the synthesis and modification of the toxin. The modular nature of these genes is fundamental to the assembly-line process.

| Gene | Encoded Protein | Key Enzymatic Domains and Function |

| mcyA | NRPS | Contains two modules for activating D-Alanine and L-Leucine. Also includes an N-methyltransferase (NMT) domain for modifying the peptide backbone and an epimerization (E) domain. nih.govmdpi.com |

| mcyB | NRPS | Contains the adenylation (A) domain that specifically recognizes and activates Arginine for the first variable position in Cyanoginosin RR. researchgate.net |

| mcyC | NRPS | Contains the adenylation (A) domain that recognizes and activates the second Arginine. It also has a thioesterase (Te) domain that is believed to catalyze the final cyclization and release of the heptapeptide (B1575542). crdeepjournal.orgresearchgate.net |

| mcyD | PKS | Encodes multiple PKS domains (e.g., ketoacyl synthase, acyltransferase) that begin the construction of the Adda polyketide chain. nih.gov |

| mcyE | NRPS/PKS Hybrid | Contains both PKS domains to continue Adda synthesis and an NRPS module to activate and link D-Glutamate to the Adda precursor. crdeepjournal.org |

| mcyG | NRPS/PKS Hybrid | Contains the initial NRPS adenylation domain that activates the phenylacetate starter unit for Adda synthesis. nih.gov |

| mcyH | ABC Transporter | Putatively functions as a transporter to export the toxin out of the cell. nih.gov |

| mcyI | Dehydrogenase | A tailoring enzyme involved in the biosynthesis of the D-methyl-iso-aspartate residue. researchgate.net |

| mcyJ | O-methyltransferase | A tailoring enzyme that adds a methyl group to the Adda side chain. nih.gov |

The remarkable diversity of microcystins, with over 270 known congeners, is largely due to the genetic variability within the mcy gene cluster. biorxiv.orgresearchgate.net Strains of cyanobacteria often produce several congeners simultaneously. nih.gov The production of Cyanoginosin RR specifically depends on the genetic code within the modules that incorporate the two variable amino acids.

The primary sources of this variability are:

Adenylation (A) Domain Specificity: The A-domains of the NRPS modules are responsible for selecting which amino acid is incorporated into the peptide chain. The production of Cyanoginosin RR requires that the A-domains within both the McyB and McyC proteins specifically recognize and activate arginine. researchgate.netresearchgate.net Genetic mutations or recombination events in the parts of the mcyB and mcyC genes that code for these A-domains can alter their substrate specificity, leading to the incorporation of other amino acids and the production of different congeners (e.g., Microcystin-LR, with Leucine and Arginine). researchgate.net

Recombination and Gene Rearrangement: The mcy gene cluster, particularly the mcyABC region, is a hotspot for genetic recombination. researchgate.netnih.gov This can lead to novel combinations of modules and the creation of new toxin variants.

Presence/Absence of Tailoring Genes: The presence of functional or non-functional tailoring enzyme genes, such as mcyJ, directly influences the final structure of the toxin, for example, determining whether it is methylated or not. nih.gov

Gene Deletion: Some cyanobacterial strains that are morphologically identical to toxic strains are non-toxic because they lack a complete mcy gene cluster, which can be lost through deletion events. nih.gov

Transcriptional and Translational Regulation of Biosynthesis

The production of Cyanoginosin RR is not constant but is tightly regulated at the transcriptional level in response to various environmental cues. Several factors have been shown to influence the expression of the mcy genes.

Light is one of the most significant factors regulating mcy gene transcription. nih.govnih.gov

Light Intensity: High light intensities have been shown to significantly increase the transcript levels of mcyB and mcyD. nih.govasm.org Studies have identified specific light-responsive promoters in the regulatory region between mcyA and mcyD, suggesting a direct mechanism for light-induced activation. researchgate.net

Light Quality: The wavelength of light also plays a role. Transcription of mcy genes is enhanced under red light, whereas blue light has been observed to reduce transcript amounts. nih.govnih.gov

Other Environmental Factors:

Temperature: Changes in temperature can modulate toxin production. For instance, a decrease in temperature has been shown to increase mcy gene transcription and the amount of microcystin within the cell over a period of several days. monirlab.com

Nutrients: The availability of nutrients, particularly nitrogen, can influence toxin production, as nitrogen is a primary component of the amino acids that make up the toxin. asm.org

Oxidative Stress: Some studies suggest that microcystin may play a role in protecting the cell from oxidative stress, and conditions that induce such stress can lead to the upregulation of mcy genes. nih.govasm.org

This complex regulatory network allows the cyanobacterial cell to control the energetically expensive process of toxin synthesis and potentially deploy it in response to specific environmental challenges or opportunities.

Gene Expression Under Varying Environmental Conditions

The expression of the mcy gene cluster, and consequently the production of Cyanoginosin RR, is not constitutive but is instead influenced by a multitude of environmental factors. These factors can modulate the transcription of the biosynthetic genes, leading to variations in toxin levels in aquatic ecosystems.

Nutrient Availability: Nitrogen and phosphorus are key nutrients that significantly impact Cyanoginosin RR synthesis. Studies have shown that the expression of mcy genes is often correlated with nutrient concentrations. For instance, the transcription of the complete mcy operon has been observed to have a significant positive correlation with nitrate (B79036) concentrations researchgate.net. In contrast, a partial mcy genotype showed a significant negative correlation with both nitrate and ammonium concentrations researchgate.net. This suggests that different strains with varying mcy genotypes may respond differently to nitrogen availability.

Light and Temperature: Light intensity and temperature are critical physical parameters that influence cyanobacterial growth and toxin production. While specific quantitative data on the direct impact of these factors on Cyanoginosin RR gene expression is complex and can be strain-dependent, it is established that these environmental variables play a role. For example, the microcystin quota per mcyE gene has been found to be positively related to water temperature.

pH: The pH of the surrounding water can also influence the expression of the mcy operon. Research has indicated a significant positive correlation between the relative abundance of the complete mcy operon and pH researchgate.net.

The interplay of these environmental factors creates a complex regulatory landscape for Cyanoginosin RR production. The following table summarizes the observed effects of key environmental variables on mcy gene expression and toxin production.

| Environmental Factor | Observed Effect on mcy Gene Expression/Toxin Production | References |

| Nitrate | Positive correlation with the expression of the complete mcy operon. | researchgate.net |

| Ammonium | Negative correlation with the expression of a partial mcy genotype. | researchgate.net |

| Phosphorus | Depletion can indirectly regulate microcystin production. | |

| Temperature | Positive correlation with microcystin quota per mcyE gene. | |

| pH | Positive correlation with the abundance of the complete mcy operon. | researchgate.net |

Regulatory Mechanisms Governing Toxin Production

The production of Cyanoginosin RR is tightly controlled by a sophisticated network of regulatory mechanisms that respond to both internal cellular signals and external environmental cues. These mechanisms operate at the genetic level, influencing the transcription of the mcy gene cluster.

Transcriptional Regulation: The mcy gene cluster in many cyanobacterial species is organized as an operon, allowing for the coordinated expression of the genes required for toxin synthesis. The transcription of this operon is controlled by promoter regions that can be influenced by various regulatory proteins.

One of the key global regulators implicated in the control of microcystin biosynthesis is the nitrogen control transcription factor (NtcA). NtcA is a DNA-binding protein that regulates the expression of genes involved in nitrogen assimilation and metabolism. Binding sites for NtcA have been identified in the promoter region of the mcy operon, suggesting a direct role in linking nitrogen status to toxin production. A direct correlation between the transcripts of the mcyD gene and the ntcA gene has been identified, reinforcing the role of NtcA in the regulation of microcystin synthesis researchgate.net.

Other Regulatory Factors: Besides NtcA, other regulatory proteins and signaling pathways are likely involved in modulating mcy gene expression in response to a wider range of environmental stimuli, such as light, oxidative stress, and phosphate availability. The presence of multiple regulatory elements allows cyanobacteria to fine-tune the production of Cyanoginosin RR in response to the dynamic conditions of their environment. For instance, under oxidative stress, microcystin has been shown to bind to several proteins, suggesting a potential autoregulatory or protective role within the cell that could influence its own synthesis.

The following table provides a summary of key regulatory factors and their proposed roles in governing Cyanoginosin RR production.

| Regulatory Factor | Proposed Role | Evidence |

| NtcA | Global nitrogen regulator that directly binds to the mcy promoter region, linking nitrogen availability to toxin synthesis. | Identification of NtcA binding sites in the mcy promoter; correlation between mcyD and ntcA gene transcripts. researchgate.net |

| Oxidative Stress | May induce a feedback mechanism where microcystin binds to cellular proteins, potentially influencing its own synthesis. | In vivo protein binding of microcystin is enhanced under high light and oxidative stress conditions. |

Molecular Interactions and Biochemical Effects

Protein Phosphatase Inhibition Mechanisms

The central mechanism of Cyanoginosin RR's toxicity is its targeted inhibition of serine/threonine protein phosphatases. ebi.ac.uk This inhibition disrupts the delicate balance of protein phosphorylation and dephosphorylation, which is essential for normal cellular function. nih.gov

Cyanoginosin RR, like other microcystins, demonstrates a high degree of specificity, potently inhibiting the catalytic subunits of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govmdpi.com These enzymes are specifically targeted by very low concentrations of the toxin. nih.gov The inhibition of PP1 and PP2A is considered the principal mechanism behind the toxicity of microcystins. ebi.ac.uk Different variants of microcystins, however, can exhibit varying potencies in their inhibition of these phosphatases. mdpi.com

The inhibition of PP1 and PP2A by microcystins like Cyanoginosin RR is a complex, two-step process. mdpi.comcdnsciencepub.com

Initial Reversible Binding : The process begins with a rapid, non-covalent interaction. The unique Adda amino acid side-chain of the microcystin (B8822318) molecule inserts into a hydrophobic groove on the surface of the phosphatase's catalytic subunit. mdpi.comwikipedia.orgnih.gov

Irreversible Covalent Bonding : Following the initial binding, a slower, irreversible covalent bond is formed. mdpi.comcdnsciencepub.com This bond is a Michael-type addition reaction where the α,β-unsaturated carbonyl group of the microcystin's Mdha (N-methyldehydroalanine) residue reacts with a nucleophilic cysteine residue on the enzyme. cdnsciencepub.comnih.gov Specifically, for PP1, this covalent linkage occurs with Cysteine-273 (Cys273). mrc.ac.uk

This binding action, particularly within the catalytic center of the enzymes, effectively blocks the access of protein substrates to the active site, leading to complete inhibition. wikipedia.org The interaction is further stabilized by hydrogen bonds between the D-Glu site of the toxin and metal-bound water molecules, and between the Masp site and conserved arginine and tyrosine residues on the phosphatase. wikipedia.org The accumulation of hyperphosphorylated proteins resulting from this enzymatic inhibition is a primary driver of the toxin's lethal effects on the cell. nih.govwikipedia.org

Table 1: Key Molecular Interactions in PP1/PP2A Inhibition by Microcystins

| Toxin Component | Phosphatase Interaction Site/Mechanism | Interaction Type | Reference |

| Adda Residue | Hydrophobic Groove | Non-covalent, Reversible | wikipedia.org, mdpi.com |

| Mdha Residue | Cysteine Residue (e.g., Cys273 in PP1) | Covalent, Irreversible | mrc.ac.uk, mdpi.com |

| D-Glu Residue | Metal-bound water molecules | Hydrogen Bonding | wikipedia.org |

| Masp Residue | Conserved Arginine and Tyrosine residues | Hydrogen Bonding | wikipedia.org |

Cellular Level Perturbations

The inhibition of essential phosphatases by Cyanoginosin RR triggers significant disruptions at the cellular level, compromising both structural integrity and regulatory functions.

A major consequence of Cyanoginosin RR's action within the cell is the profound disorganization of the cytoskeleton. nih.gov The cytoskeleton, a dynamic network of protein filaments including microfilaments and intermediate filaments, is crucial for maintaining cell shape, structure, and motility. The hyperphosphorylation of cytoskeletal proteins, resulting from PP1 and PP2A inhibition, leads to the collapse of this framework. nih.govmdpi.com This structural failure causes the cell to lose its shape and ultimately leads to cell death. nih.gov

By inhibiting PP1 and PP2A, Cyanoginosin RR throws numerous cellular regulatory pathways into disarray. The resulting hyperphosphorylation of key regulatory proteins can alter critical processes such as cell cycle control and apoptosis (programmed cell death). mdpi.com For instance, some studies have shown that microcystins can affect the NF-κB pathway, which plays a role in mediating cell proliferation and apoptosis. Furthermore, evidence suggests that Cyanoginosin RR can act as an endocrine disruptor, potentially affecting pathways related to thyroid hormones.

Structure-Activity Relationships at the Molecular Level

The specific structure of Cyanoginosin RR is intrinsically linked to its biological activity. The variations in the amino acid composition of different microcystins directly influence their toxicity and inhibitory potency. mdpi.com

Cyanoginosin RR is defined by the presence of two L-arginine residues at its variable positions (positions 2 and 4). nih.gov This distinguishes it from other common variants like Microcystin-LR, which has L-leucine at position 2 and L-arginine at position 4. This single amino acid difference is significant; for example, Microcystin-RR has been found to be up to ten times less acutely toxic than Microcystin-LR in mice. ebi.ac.uknih.gov

Table 2: Structure-Activity Features of Cyanoginosin RR

| Structural Feature | Description | Impact on Activity | Reference |

| Variable Amino Acids | Contains L-arginine at positions 2 and 4. | Influences toxicity and inhibitory potency compared to other variants like MC-LR. | nih.gov, ebi.ac.uk |

| Lipophilicity | The overall hydrophobicity of the molecule. | Positively correlated with toxicity. | researchgate.net |

| β-D-MeAsp Residue | Carboxylic acid group at position 3. | Forms hydrogen bonds with the phosphatase; demethylation can alter toxicity. | researchgate.net |

| Adda Residue | Unique non-proteinogenic amino acid. | Essential for initial binding to the phosphatase's hydrophobic groove. | mdpi.com |

| Mdha Residue | N-methyldehydroalanine. | Forms the irreversible covalent bond with the phosphatase. | nih.gov, mrc.ac.uk |

Impact of Amino Acid Substitutions on Bioactivity

Cyanoginosins, more broadly termed microcystins (MCs), are cyclic heptapeptides, meaning they are composed of a seven-amino-acid ring. purdue.edu The general structure includes five relatively constant non-protein amino acids and two variable L-amino acids. purdue.edu These two variable positions are what differentiate the numerous microcystin congeners from one another. purdue.edu In the case of Cyanoginosin RR (Microcystin-RR), both variable positions are occupied by the amino acid Arginine (R). nih.gov

The identity of the amino acids in these variable positions significantly influences the toxin's bioactivity and potency. nih.gov Research comparing different microcystin variants has consistently shown that substitutions at these sites lead to marked differences in toxicity. For instance, Microcystin-RR (Cyanoginosin RR) is generally found to be less toxic than Microcystin-LR, a variant that contains Leucine (L) and Arginine (R) and is one of the most potent congeners. nih.govmdpi.com The intraperitoneal lethal dose (LD50) for mice is reported to be in the range of 600 µg/kg for MC-RR, compared to a much lower 50 µg/kg for MC-LR, indicating a more than tenfold difference in acute lethal potency. nih.gov

Further studies on the cytotoxicity of various MC-RR variants in primary cultured rat hepatocytes have provided more nuanced insights. While MC-RR is less cytotoxic than MC-LR and MC-YR (Tyrosine-Arginine variant), certain modifications to the MC-RR structure can increase its bioactivity relative to the parent compound. mdpi.com For example, the variant [Dha⁷] MC-RR, which lacks a methyl group at one position compared to MC-RR, demonstrates slightly higher cytotoxic activity. mdpi.com These findings underscore that even subtle changes in the amino acid composition can alter the molecule's biological potency. nih.gov

Table 1: Comparative Bioactivity of Microcystin Variants This interactive table summarizes the relative toxicity of different microcystin variants based on amino acid composition. Click on a row to highlight it.

| Microcystin Variant | Variable Amino Acids (Position 2 & 4) | Relative Toxicity/Bioactivity | Reference |

| Cyanoginosin RR (MC-RR) | Arginine (R), Arginine (R) | Less toxic than MC-LR; LD50 ~600 µg/kg. | nih.govnih.gov |

| Microcystin-LR | Leucine (L), Arginine (R) | More toxic than MC-RR; LD50 ~50 µg/kg. | nih.govnih.gov |

| Microcystin-LA | Leucine (L), Alanine (A) | More toxic than MC-RR. | nih.gov |

| Microcystin-YR | Tyrosine (Y), Arginine (R) | More cytotoxic than MC-RR. | mdpi.com |

| [Dha⁷] MC-RR | Arginine (R), Arginine (R) * | Slightly higher cytotoxicity than MC-RR. | mdpi.com |

*Note: [Dha⁷] MC-RR is a variant of MC-RR with a modification at a different position (Mdha to Dha), but its comparison to MC-RR is relevant to understanding structure-activity relationships.

Role of the Adda Moiety in Molecular Recognition

While the variable amino acids modulate toxicity, the primary driver of the microcystins' biochemical mechanism is a unique, non-proteinogenic β-amino acid known as Adda, which stands for (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. mdpi.commdpi.com This complex amino acid is a highly conserved feature across almost all known microcystin variants and is absolutely essential for their biological activity. purdue.eduuni-konstanz.de

The toxicity of Cyanoginosin RR stems from its ability to strongly inhibit the enzymatic activity of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). mdpi.comnih.gov The Adda moiety is the key to this inhibitory action. purdue.edu During the interaction with a protein phosphatase, the long, hydrophobic side chain of the Adda residue inserts into a specific hydrophobic pocket within the enzyme's catalytic site. mdpi.com This binding is a critical step in molecular recognition and is stabilized by several key interactions. mdpi.com

Molecular modeling and inhibition assays have revealed that specific hydrogen bonds form between the Adda moiety and amino acid residues of the phosphatase, such as Asn117 and His118. mdpi.com The structural integrity of Adda, particularly the configuration of its two double bonds, is crucial; changes like isomerization can significantly reduce or eliminate toxicity. researchgate.net The essential nature of Adda is so profound that even greatly simplified synthetic molecules, consisting only of the Adda moiety and a single additional amino acid, have been shown to retain the ability to inhibit PP1 and PP2A, albeit at a reduced level compared to the full heptapeptide (B1575542) ring. nih.gov This demonstrates that the Adda residue is the primary pharmacophore responsible for targeting and binding to protein phosphatases, thereby initiating the cascade of cellular damage associated with cyanotoxin poisoning. purdue.edumdpi.com

Table 2: Key Features of the Adda Moiety in Molecular Recognition This interactive table outlines the critical functions and interactions of the Adda moiety. Click on a row to highlight it.

| Feature | Description | Significance | Reference |

| Structure | A unique C20 β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. | Highly conserved across microcystin variants. | mdpi.commdpi.com |

| Primary Function | Binds to and inhibits protein phosphatases (PP1 and PP2A). | Essential for the toxicity of all microcystins, including Cyanoginosin RR. | purdue.edumdpi.com |

| Binding Mechanism | The hydrophobic side chain of Adda inserts into a pocket at the catalytic site of the phosphatase. | Anchors the toxin to the enzyme, facilitating inhibition. | mdpi.com |

| Key Interactions | Forms hydrogen bonds with specific amino acid residues of the phosphatase (e.g., Asn117, His118). | Stabilizes the toxin-enzyme complex, ensuring potent inhibition. | mdpi.com |

| Structural Importance | The specific stereochemistry and the conjugated diene system are required for high-affinity binding and toxicity. | Alterations to the Adda structure can dramatically reduce or eliminate bioactivity. | purdue.eduresearchgate.net |

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the cyclic peptide structure of cyanoginosin RR and distinguishing it from its numerous congeners.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of cyanoginosin RR. Techniques such as 1H-NMR are utilized to analyze the chemical environment of hydrogen atoms within the molecule. nih.govresearchgate.net While specific spectral data for cyanoginosin RR is detailed in specialized literature, the general approach involves comparing the obtained spectra with those of known microcystin (B8822318) variants. nih.govresearchgate.net More advanced, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in assembling the complete three-dimensional structure and conformation of the peptide. These methods help to establish the connectivity between different amino acid residues and their spatial arrangement.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the sensitive detection and identification of cyanoginosin RR. Various MS techniques are employed, often coupled with liquid chromatography for enhanced specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most widely used methods for cyanotoxin analysis. waters.commdpi.comnih.goveuropa.eu These techniques offer high sensitivity and selectivity, allowing for the detection of cyanoginosin RR at concentrations well below regulatory guidelines. waters.comlcms.cz In LC-MS/MS, the parent ion corresponding to cyanoginosin RR is selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint for unambiguous identification. mdpi.comnih.govlcms.cz For instance, cyanoginosin RR typically ionizes as a diprotonated molecular ion ([M + 2H]2+). nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful tool, particularly for the rapid screening of cyanobacterial colonies for the presence of microcystin variants, including cyanoginosin RR. nih.govmdpi.com This technique can provide quick identification based on the mass-to-charge ratio of the molecule and can be used to analyze very small sample sizes. nih.gov Post-source decay fragmentation in MALDI-TOF MS can further aid in structural confirmation. nih.gov

Electrospray Ionization (ESI-MS) is a common ionization source used in conjunction with LC-MS for the analysis of cyanoginosins. researchgate.net It is effective in generating charged molecules from the liquid phase for mass analysis. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been historically used for the characterization of microcystins, providing valuable information on their molecular weight and amino acid composition.

The table below summarizes the key mass spectrometry parameters for the detection of cyanoginosin RR.

| Parameter | Value/Information | Reference |

| Precursor Ion (LC-MS/MS) | [M + 2H]2+ | nih.gov |

| Limit of Detection (LOD) (LC-MS/MS) | 0.025 µg/L | lcms.cz |

| Limit of Quantification (LOQ) (LC-MS/MS) | 0.05 µg/L | lcms.cz |

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for isolating cyanoginosin RR from complex mixtures, such as cyanobacterial extracts or water samples, and for its quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of cyanoginosins. nih.govresearchgate.netnih.govmdpi.com Reversed-phase HPLC, utilizing a C18 stationary phase, is most commonly employed. researchgate.netnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of aqueous acetonitrile (B52724) and an acid modifier, such as trifluoroacetic acid (TFA), which improves peak shape and resolution. nih.gov Detection is often performed using a photodiode array (PDA) detector at a wavelength of 238 nm, which corresponds to the characteristic UV absorbance of the conjugated diene in the Adda amino acid residue of microcystins. researchgate.net

The following table outlines a typical HPLC setup for cyanoginosin RR analysis.

| Parameter | Condition | Reference |

| Stationary Phase | C18 (Octadecylsilane) | researchgate.net |

| Mobile Phase | Aqueous acetonitrile with 0.05% TFA | nih.gov |

| Detection Wavelength | 238 nm | researchgate.net |

Preparative and Analytical Chromatography for Congener Isolation

For the isolation of pure cyanoginosin RR for toxicological studies or as an analytical standard, preparative HPLC is utilized. nih.govresearchgate.net This involves scaling up the analytical HPLC method to handle larger sample loads. nih.gov The process often begins with a preliminary extraction of the lyophilized cyanobacterial cells, followed by a cleanup and concentration step using solid-phase extraction (SPE) with a C18 or a cyano (CN) cartridge. researchgate.netnih.govnih.gov Subsequent separation on a preparative HPLC column allows for the collection of the fraction containing cyanoginosin RR. nih.gov

Immunochemical and Biosensor-Based Detection

Immunochemical methods and biosensors offer rapid and sensitive alternatives for the detection of cyanoginosin RR, often suitable for field-based screening. nih.govresearchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. nih.govdntb.gov.ua These assays utilize antibodies that can recognize and bind to specific microcystins or a group of them. Polyclonal and monoclonal antibodies have been developed against cyanoginosin RR. nih.govdntb.gov.ua The cross-reactivity of these antibodies with different microcystin variants is a crucial factor in the accuracy of these tests. nih.gov

Biosensors represent an emerging field for cyanotoxin detection. nih.govnih.gov These devices combine a biological recognition element, such as an antibody or an enzyme, with a transducer to generate a measurable signal upon binding to the target toxin. nih.gov Electrochemical biosensors, for example, can provide rapid and portable detection of microcystins. nih.gov While much of the development has focused on the more common microcystin-LR, the principles can be adapted for the detection of cyanoginosin RR. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Cross-Reactivity

ELISA is a powerful antibody-based technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. researchgate.net In the context of microcystins, ELISAs are typically designed to recognize the unique 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) moiety, which is a common structural feature among most microcystin variants. nih.govepa.govmdpi.com This allows for the detection of a broad range of microcystin congeners, including MC-RR.

The development of ELISAs for microcystins involves producing antibodies that can bind to the toxin. Both polyclonal and monoclonal antibodies have been successfully generated for this purpose. nih.gov While many commercially available ELISA kits are geared towards detecting microcystin-LR (MC-LR), the most common and one of the most toxic variants, there is a growing need for assays with broader cross-reactivity to accurately assess the total microcystin content in a sample. nih.gov

Cross-reactivity is a critical parameter in ELISA development, as it determines the assay's ability to detect different structural variants of a target analyte. Research has focused on developing ELISAs with broad cross-reactivity to various microcystins and the related hepatotoxin, nodularin. acs.org For instance, polyclonal antibodies raised against MC-RR have demonstrated good cross-reactivity with other microcystin variants and nodularin-R. nih.gov Similarly, ELISAs utilizing antibodies targeting the Adda group can detect a wide array of microcystin congeners. acs.org However, the degree of cross-reactivity can vary between different antibodies and assay formats, which can affect the accuracy of total microcystin quantification, especially in samples containing a mixture of variants. nih.govd-nb.info For example, some MC-LR-specific antisera have been shown to underestimate the total microcystin concentration when MC-RR is the dominant variant. nih.gov

Interactive Table: Cross-reactivity of different microcystin variants in various ELISA formats.

| Microcystin Variant | Polyclonal Anti-MC-RR ELISA (Recovery %) | Monoclonal Serum ELISA (Recovery %) |

| MC-RR | 68 | Overestimated |

| MC-LR | - | Overestimated |

| MC-YR | 68 | Overestimated |

| MC-LA | - | Reproducibly Recovered |

| MC-LW | 52 | Reproducibly Recovered |

| MC-LF | 77 | Reproducibly Recovered |

Data sourced from multiple studies and may represent approximate or relative values. d-nb.infonih.gov

Development of Specific Antibodies for Research Purposes

The generation of specific antibodies against cyanoginosin RR is fundamental for the development of sensitive and specific immunoassays. Both polyclonal and monoclonal antibodies have been produced for research and diagnostic applications.

The first polyclonal antibodies against MC-RR were a significant advancement, as most previous work had focused on MC-LR. nih.gov These antibodies, when incorporated into an ELISA, showed good cross-reactivity with all tested microcystins and nodularin-R, proving useful for screening environmental samples containing multiple microcystin variants. nih.govabo.fi

Monoclonal antibodies offer the advantage of high specificity and homogeneity. The production of monoclonal antibodies specific for cyanoginosin-LA has been reported, and these antibodies were found to bind with equal efficiency to six other cyanoginosin variants, suggesting a recognition site common to these toxins. nih.gov These monoclonal antibodies were of the IgM subclass. nih.gov The development of such antibodies is a complex process involving the immunization of animals, typically mice, with a toxin-carrier conjugate to elicit an immune response, followed by the creation of hybridoma cell lines that produce the desired antibody. nih.gov

Quantitative Analytical Approaches (e.g., Quantitative NMR)

While immunoassays are excellent for screening, more sophisticated techniques are required for precise quantification and structural elucidation. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful tool for the absolute quantification of microcystins without the need for certified reference materials for each congener.

Quantitative NMR (qNMR) leverages the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for the determination of the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard. This method offers a high degree of accuracy and precision and is considered a primary ratio method of measurement. While the search results did not provide specific studies on the application of qNMR for the quantification of cyanoginosin RR, the principles of qNMR are broadly applicable to the quantification of various organic molecules, including other microcystin variants. The detailed structural information obtained from NMR studies of cyanoginosin RR provides the foundation for developing robust qNMR methods for its quantification. nih.gov

Ecological Dynamics and Inter Species Interactions

Role in Cyanobacterial Ecology

Cyanoginosin-RR (MC-RR) and other cyanotoxins are believed to play a significant role in the ecological success of cyanobacteria, acting as potent tools for defense and competition. The production of these "expensive" metabolites, which requires a substantial investment of energy and nutrients, is hypothesized to provide a competitive edge. researchgate.net One of the primary proposed functions is as a defense mechanism against grazing pressure, particularly from zooplankton like Daphnia. ifremer.fr

Research has demonstrated a clear, mutual impact between the cyanobacterium Microcystis and the grazer Daphnia magna. nih.gov Metabolites from toxic cyanobacteria can reduce the survival of Daphnia. ifremer.frnih.gov In turn, the presence of Daphnia can trigger an inducible defense in the cyanobacteria. ifremer.fr Studies have shown that the presence of these grazers can lead to an elevated production of cyanobacterial secondary metabolites, suggesting an active anti-grazing response. ifremer.fr This reciprocal interaction, where the cyanobacteria deter grazers and the presence of grazers stimulates toxin production, underscores the role of these compounds in mediating predator-prey dynamics. nih.gov

The presence of cyanobacteria producing toxins like MC-RR significantly alters the structure and function of aquatic plankton communities. Cyanobacteria are generally considered a poor-quality food source for key grazers that form the link between primary producers and higher trophic levels. wilsonlab.com This poor nutritional value, combined with toxicity, can weaken the transfer of energy and carbon up the food chain. wilsonlab.com

The impact on zooplankton communities is complex. While high concentrations of toxic cyanobacteria can suppress populations of generalist grazers like Daphnia, prolonged exposure can also lead to shifts in the zooplankton community. wilsonlab.com These shifts may favor better-adapted species or select for more tolerant genotypes within a species. wilsonlab.com For instance, some copepods can selectively feed on more nutritious algae while avoiding toxic cyanobacteria. wilsonlab.com

In relation to other phytoplankton, cyanotoxins can act as allelochemicals, substances that inhibit the growth of competitors. researchgate.netresearchgate.net MC-RR has been shown to inhibit the growth of other cyanobacteria, such as Synechococcus elongatus, potentially by interfering with photosynthesis. researchgate.net Similarly, purified microcystins can negatively affect the growth of various green algae. researchgate.net These allelopathic interactions can disturb the natural dynamics of phytoplankton communities, potentially contributing to the dominance and proliferation of the toxin-producing cyanobacterial blooms. researchgate.netresearchgate.net

Distribution and Prevalence in Aquatic Ecosystems

Cyanoginosin-RR (MC-RR) is one of the most frequently occurring cyanotoxins globally, second only to the MC-LR variant. nih.gov Its presence is reported worldwide in freshwater ecosystems, and this occurrence is believed to be increasing due to factors like climate change and human-driven eutrophication. nih.gov

In North America, studies have revealed widespread distribution. A large-scale assessment of lakes and reservoirs across the United States found that the highest average concentrations of microcystins occurred in the Northern, Southern, and Temperate Plains ecoregions. nih.gov

Temporal patterns show that cyanobacterial blooms and their associated toxins are most common in the late summer and fall in temperate zones. nih.govncceh.ca However, the persistence of these compounds can vary. For example, in one temperate lake, cyanobacteria were the dominant phytoplankton component in both summer and winter, indicating a potential for year-round presence. nih.gov Monitoring in southeastern US streams showed repeated detection of microcystins on a monthly basis through the summer and fall season.

The accumulation of Cyanoginosin-RR in aquatic environments is governed by a complex interplay of physical, chemical, and biological factors that promote the growth of toxin-producing cyanobacteria.

Nutrient availability is a primary driver. High concentrations of total phosphorus (TP) and total nitrogen (TN) are strongly associated with higher concentrations of microcystins. nih.govnih.govmdpi.com The ratio of nitrogen to phosphorus (TN:TP) can also be a significant factor influencing the content of MC-RR. nih.gov Land use that leads to nutrient runoff, such as from agriculture, is a key contributor to these conditions. nih.govmdpi.com

Physical water characteristics also play a crucial role. Key factors include:

Water Temperature: Warmer water temperatures favor the formation of cyanobacterial blooms. mdpi.comepa.gov MC-RR concentrations have been shown to be positively correlated with water temperature. nih.gov

Light Availability: Adequate sunlight is necessary for the photosynthetic cyanobacteria to thrive. epa.gov

Water Body Stability: Calm, stagnant, or slow-flowing water allows cyanobacteria to accumulate and form blooms, whereas fast-flowing rivers are less likely to support established blooms. ncceh.caepa.gov

pH: The concentration of MC-RR has been observed to have a significant negative correlation with pH. nih.gov

The following table summarizes the key environmental factors that have been found to influence the accumulation of Cyanoginosin-RR.

| Factor | Influence on Cyanoginosin-RR Accumulation | Source(s) |

| Nutrients | ||

| Total Phosphorus (TP) | High concentrations strongly associated with increased toxin levels. | nih.govnih.govmdpi.com |

| Total Nitrogen (TN) | High concentrations positively correlated with MC-RR. | nih.govnih.gov |

| TN:TP Ratio | Can be a primary factor affecting MC-RR content. | nih.gov |

| Physical Conditions | ||

| Water Temperature | Positive correlation; warmer temperatures favor blooms. | nih.govmdpi.comepa.gov |

| Water Stability | Calm, stagnant water promotes bloom formation. | ncceh.caepa.gov |

| pH | Negative correlation observed with MC-RR concentrations. | nih.gov |

| Light Intensity | Essential for cyanobacterial growth. | epa.gov |

| Watershed Characteristics | ||

| Land Use | High nutrient runoff from agriculture and low forest cover are associated with higher toxin levels. | nih.govmdpi.com |

Microbial Biotransformations and Interactions

While cyanotoxins like Cyanoginosin-RR can be persistent in the environment, they are subject to biodegradation by native aquatic microorganisms. This microbial activity is a critical natural process for the removal of these toxins from aquatic ecosystems.

Specific bacteria have been identified that can efficiently degrade MC-RR. One such bacterium, isolated from Lake Dianchi in China, is Sphingopyxis sp. USTB-05. This strain has been shown to degrade MC-RR at a rate of 16.7 mg/L per day.

The degradation process is enzymatic and involves the breakdown of the toxin's cyclic structure. The initial step is the cleavage of the peptide bond between the Adda and Arginine amino acid residues in the MC-RR molecule. This transforms the cyclic toxin into a linear intermediate product within the first few hours of degradation. This linear form is then further transformed into a final, less toxic product. It is noteworthy that different bacterial strains may utilize different enzymatic pathways, leading to varied intermediate and final breakdown products. This highlights the diversity of microbial degradation capabilities present in natural lakes and reservoirs.

Role of Specific Microbial Communities (e.g., Sphingomonas, Sphingopyxis, Pseudomonas)

Several bacterial genera have demonstrated the ability to degrade Cyanoginosin RR, often utilizing it as a source of carbon and nitrogen. Among these, members of the Sphingomonas, Sphingopyxis, and Pseudomonas genera are prominent.

Sphingomonas

Strains of Sphingomonas are among the most well-documented degraders of microcystins. A notable example is Sphingomonas sp. strain CBA4, which was isolated from the San Roque reservoir in Argentina. nih.govresearchgate.net This strain is capable of completely degrading an initial concentration of 200 µg/L of MC-RR within 36 hours. nih.govresearchgate.net Research suggests a unique degradation pathway for this strain that begins with the demethylation of the MC-RR molecule, an initial step not previously described for other microcystin (B8822318) variants. nih.govresearchgate.net This intermediate product is subsequently biodegraded completely within 72 hours. nih.govresearchgate.net Another Sphingomonas species was reported to degrade MC-RR with a specific degradation rate of 1.90 h⁻¹. researchgate.net

Sphingopyxis

The genus Sphingopyxis also contains highly efficient degraders of MC-RR. Sphingopyxis sp. strain USTB-05, isolated from Lake Dianchi in China, can degrade MC-RR at a rate of 16.7 mg/L per day. researchgate.net The degradation pathway by this strain involves two main steps: first, the cleaving of the Adda-Arginine peptide bond to linearize the cyclic toxin, and second, a dehydration reaction that results in a final product containing two small peptide rings. researchgate.net This pathway differs from those reported for other bacterial strains, indicating that diverse transformation mechanisms exist in nature. researchgate.net Another strain, Sphingopyxis sp. YF1, has also been identified and optimized for its ability to biodegrade MC-RR. researchgate.net

Pseudomonas

Bacteria from the genus Pseudomonas are recognized for their versatile metabolic capabilities, which include the degradation of various environmental pollutants. nih.govresearchgate.net While detailed kinetic studies for Pseudomonas degrading MC-RR are less common than for Sphingomonas or Sphingopyxis, they are known to be part of the microcystin-degrading bacterial community. researchgate.net Interestingly, some bacterial strains that were initially identified as Pseudomonas were later re-classified into the Sphingomonas genus, highlighting the specialized and significant role of the Sphingomonadaceae family in cyanotoxin bioremediation.

Table 1: Microbial Strains Involved in Cyanoginosin RR (MC-RR) Degradation

Environmental Influences on Microbial Degradation Rates

The efficiency of microbial degradation of Cyanoginosin RR is not constant but is heavily influenced by various abiotic environmental factors. The rate of detoxification can be significantly altered by changes in temperature and pH, among other variables.

The degradation rate of microcystins is profoundly affected by temperature. nih.gov Studies have shown that higher temperatures generally lead to more rapid biodegradation. researchgate.net The optimal temperature range for the decomposition of microcystins is often found to be between 30°C and 40°C. researchgate.net For instance, a Sphingomonas species demonstrated effective degradation of MC-LR, MC-YR, and MC-RR at temperatures between 11°C and 30°C. researchgate.net In a study focused on optimizing the degradation of MC-RR by Sphingopyxis sp. YF1, the ideal temperature was determined to be 32.51°C. researchgate.net

The pH of the water is another critical factor. While many degrading bacteria function optimally at a neutral pH, some are adapted to the alkaline conditions often present during cyanobacterial blooms. nih.govmdpi.com For example, the optimal pH for MC-RR degradation by Sphingopyxis sp. YF1 was found to be 6.86. researchgate.net In contrast, another strain, Sphingopyxis sp. C-1, was capable of removing MC-RR at highly alkaline conditions, including pH 10. researchgate.net Conversely, the degradation activity of a Sphingomonas strain was observed to decrease under alkaline conditions, demonstrating that pH tolerance is strain-specific. researchgate.net For the related variant MC-LR, the bacterium Sphingopyxis sp. m6 showed the highest degradation rate at pH 7, with significantly lower rates at pH 5 and pH 9. nih.gov

Other factors, such as nutrient availability, can also play a role. The addition of nitrate (B79036) has been reported to stimulate the degradation of microcystins, particularly under anoxic conditions, suggesting a link to denitrification processes. pjoes.com

Table 2: Environmental Influences on Microbial Degradation of Microcystins

Environmental Fate and Biotransformation Pathways

Stability and Persistence in Aquatic Environments

Cyanoginosin-RR is a chemically stable cyclic peptide, a characteristic that contributes to its persistence in water bodies for days or even weeks following the decline of a cyanobacterial bloom. icm.edu.pl The cyclic structure of microcystins like Cyanoginosin-RR makes them resistant to extreme pH, high temperatures, and sunlight. nih.gov

The stability of Cyanoginosin-RR is influenced by key physicochemical parameters of the aquatic environment.

Temperature: While generally stable, microcystins can undergo slow hydrolysis at elevated temperatures. researchgate.net They are known to be resistant to boiling at neutral pH. mdpi.com However, prolonged exposure to high temperatures can contribute to their degradation over time.

pH: The compound's stability is also pH-dependent. Extreme pH values, both acidic (pH 1) and alkaline (pH 10), can lead to slow hydrolysis. pjoes.com The half-life of a similar microcystin (B8822318), MC-LR, at pH 1 was noted to be three weeks. pjoes.com During productive algal blooms, the pH of a water body can increase to above 8 due to the consumption of dissolved carbon dioxide. mdpi.com The maximum degradation rate for some microcystins by bacteria has been observed between pH 6.5 and 8.5. mdpi.com

| Parameter | Effect on Stability | Source |

|---|---|---|

| Temperature | Generally stable; slow hydrolysis at elevated temperatures (>300°C for hours). Resistant to boiling at neutral pH. | mdpi.compjoes.com |

| pH | Stable in typical natural water pH ranges (6-9). Slow hydrolysis occurs at extreme pH values (e.g., pH 1 and pH 10). | mdpi.compjoes.com |

| Sunlight (UV Radiation) | Resistant to degradation by sunlight alone, but photosensitization in the presence of pigments can cause decomposition. Readily decomposed by specific UV light wavelengths (238-254 nm). | icm.edu.plpjoes.com |

Cyanoginosin-RR exhibits considerable resistance to abiotic degradation. The toxins are chemically stable and can persist in water if not diluted. icm.edu.pl While they are resistant to sunlight, the presence of pigments from cyanobacterial cells can lead to photosensitized decomposition. icm.edu.plresearchgate.net Furthermore, they can be decomposed by UV light at wavelengths corresponding to their absorption maxima. icm.edu.plpjoes.com In experiments, decomposition in deionized water was slow, taking over 27 days, but this process was faster in sterilized reservoir water (12 days), suggesting that factors in natural water, even without bacteria, can play a minor role. pjoes.com

Microbial Biodegradation Mechanisms

The primary mechanism for the removal of Cyanoginosin-RR from aquatic environments is microbial biodegradation. nih.gov Indigenous bacterial populations in lakes and rivers are capable of effectively degrading this toxin. pjoes.comresearchgate.net

A specific enzymatic pathway, encoded by the mlr gene cluster, is responsible for the detoxification of microcystins. nih.govnih.gov This pathway involves a series of hydrolytic enzymes.

MlrA (Microcystinase): This is the initial and most critical enzyme in the degradation pathway. uark.edu MlrA is a metalloprotease that linearizes the cyclic peptide by cleaving the peptide bond between the Adda and Arginine (Arg) residues. pjoes.comuark.edumdpi.com This first step is crucial as it dramatically reduces the toxicity of the molecule. uark.edu

MlrB: This enzyme, likely a serine peptidase, acts on the linearized microcystin produced by MlrA. nih.govnih.gov It further breaks down the molecule by hydrolyzing the peptide bond between Alanine (Ala) and Leucine (Leu) in the case of MC-LR, or a similar bond in other variants like MC-RR. pjoes.comnih.gov This action produces smaller peptide fragments, such as a tetrapeptide. nih.govmdpi.com

MlrC: This metalloprotease continues the degradation process. MlrC can hydrolyze the tetrapeptide produced by MlrB to release the Adda amino acid. nih.gov It can also act directly on the linearized microcystin, breaking the bond between Adda and Glutamic acid (Glu) to yield Adda and a hexapeptide. nih.govmdpi.com

A fourth gene, mlrD, is also part of the cluster and is believed to encode a transporter protein that facilitates the uptake of the toxin or its degradation products into the bacterial cell. pjoes.commdpi.com

| Enzyme | Gene | Function | Substrate(s) | Product(s) | Source |

|---|---|---|---|---|---|

| MlrA (Microcystinase) | mlrA | Linearizes the cyclic toxin | Cyclic Cyanoginosin-RR | Linear Cyanoginosin-RR | pjoes.comuark.edumdpi.com |

| MlrB | mlrB | Degrades the linearized toxin | Linear Cyanoginosin-RR | Tetrapeptide | pjoes.comnih.govnih.gov |

| MlrC | mlrC | Further degrades peptide fragments | Linear Cyanoginosin-RR, Tetrapeptide | Adda, Hexapeptide | nih.govnih.govmdpi.com |

The biodegradation of Cyanoginosin-RR begins with the linearization of its cyclic structure by the enzyme MlrA. pjoes.com This initial cleavage is essential for detoxification. The resulting linear molecule is then subjected to further enzymatic attacks.

MlrB acts on the linearized toxin to produce a smaller tetrapeptide. nih.govmdpi.com Subsequently, MlrC can act on this tetrapeptide or on the initial linearized product. nih.gov When MlrC acts on the linearized microcystin, it cleaves the bond between the Adda and Glu residues, resulting in the formation of the non-toxic Adda amino acid and a hexapeptide. nih.gov The tetrapeptide can also be degraded by MlrC to release Adda. nih.gov It has been noted that the resulting hexapeptide is not further degraded by MlrC but may be hydrolyzed by MlrA and MlrB into yet unidentified products. nih.gov

The efficiency of Cyanoginosin-RR degradation in natural environments is highly dependent on the composition and activity of the indigenous microbial community. researchgate.net The presence of bacteria possessing the mlr gene cluster is a key factor. imdea-agua.org Several bacterial genera, including Sphingomonas, Sphingopyxis, and Pseudomonas, have been identified as capable of degrading microcystins. nih.govpjoes.com